molecular formula C15H24N6O3 B11257924 6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine

6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine

Cat. No.: B11257924
M. Wt: 336.39 g/mol
InChI Key: KFKWNLMLADGTED-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the azepane ring: This step involves the substitution of the pyrimidine core with an azepane ring, usually through nucleophilic substitution reactions.

    Addition of the nitro group: The nitro group is introduced via nitration reactions, often using nitric acid or other nitrating agents.

    Attachment of the oxolane moiety: This is typically done through alkylation reactions, where the oxolane ring is attached to the pyrimidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various alkylating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular processes. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

6-(azepan-1-yl)-5-nitro-N2-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C15H24N6O3

Molecular Weight

336.39 g/mol

IUPAC Name

6-(azepan-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C15H24N6O3/c16-13-12(21(22)23)14(20-7-3-1-2-4-8-20)19-15(18-13)17-10-11-6-5-9-24-11/h11H,1-10H2,(H3,16,17,18,19)

InChI Key

KFKWNLMLADGTED-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3

Origin of Product

United States

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